5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
Overview
Description
5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Agents
Oxazolidinones, a class of compounds to which 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is structurally related, have been studied for their promising antibacterial properties. Research indicates that substituting conventional functionalities with triazoles, which can be structurally related to oxazoles, results in compounds with good antibacterial activity and reduced side effects related to monoamine oxidase A inhibition (Reck et al., 2005).
Antimicrobial Activity
Compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, similar to the oxazole ring system, demonstrate significant biological activities. For instance, a synthesized compound with a 1,3,4-oxadiazole ring displayed low effectiveness against several bacterial species and high antileishmanial activity, highlighting its potential as a drug candidate after further in vivo studies (Ustabaş et al., 2020).
Anticancer Properties
The versatility of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles in synthesizing biologically active heterocycles, including those with anticancer activities, has been noted. Such compounds, derived from reactions involving structures akin to this compound, have shown in vitro anticancer activity, underscoring their potential as anticancer agents (Bhat et al., 2004).
Synthesis of Biologically Active Molecules
Research also focuses on the synthesis of biologically active molecules through modifications of the oxazole ring. For example, palladium-catalyzed methods have been developed for the direct arylation of oxazole, facilitating the synthesis of compounds potentially useful in medical research (Strotman et al., 2010).
Properties
IUPAC Name |
5-(bromomethyl)-3-cyclopropyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHSXGUYIKDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343224-90-7 | |
Record name | 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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